molecular formula C30H31N3O B10955753 [4-(2,3-Dimethylphenyl)piperazin-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone

[4-(2,3-Dimethylphenyl)piperazin-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone

Cat. No.: B10955753
M. Wt: 449.6 g/mol
InChI Key: AUUYEXPRCMLKEF-UHFFFAOYSA-N
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Description

[4-(2,3-Dimethylphenyl)piperazino][2-(4-ethylphenyl)-4-quinolyl]methanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,3-Dimethylphenyl)piperazino][2-(4-ethylphenyl)-4-quinolyl]methanone typically involves multiple steps, starting with the preparation of the piperazine and quinoline moieties. The piperazine derivative can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . The quinoline moiety can be synthesized through the Skraup synthesis or Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

[4-(2,3-Dimethylphenyl)piperazino][2-(4-ethylphenyl)-4-quinolyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

[4-(2,3-Dimethylphenyl)piperazino][2-(4-ethylphenyl)-4-quinolyl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand for various biological receptors.

    Medicine: Investigated for its therapeutic potential in treating neurological and psychiatric disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(2,3-Dimethylphenyl)piperazino][2-(4-ethylphenyl)-4-quinolyl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to adrenergic receptors, altering the signaling pathways involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(2,3-Dimethylphenyl)piperazino][2-(4-ethylphenyl)-4-quinolyl]methanone is unique due to its specific substitution pattern on the piperazine and quinoline rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C30H31N3O

Molecular Weight

449.6 g/mol

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(4-ethylphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C30H31N3O/c1-4-23-12-14-24(15-13-23)28-20-26(25-9-5-6-10-27(25)31-28)30(34)33-18-16-32(17-19-33)29-11-7-8-21(2)22(29)3/h5-15,20H,4,16-19H2,1-3H3

InChI Key

AUUYEXPRCMLKEF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC(=C5C)C

Origin of Product

United States

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